Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride

Chemical Synthesis Pharmaceutical Development Quality Control

This cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride is a premier tool for medicinal chemistry, offering a rigid cyclobutyl scaffold for enhanced target selectivity and a 3,4-difluorophenyl motif for optimized lipophilicity. Its ≥98% purity and stable hydrochloride salt form ensure reproducible SAR data, making it a low-risk, high-value building block for hit-to-lead optimization in CNS and oncology programs.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 1864062-82-7
Cat. No. B1471974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3,4-difluorophenyl)methanamine hydrochloride
CAS1864062-82-7
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H
InChIKeyISSVWVODUYPMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(3,4-difluorophenyl)methanamine Hydrochloride (1864062-82-7): Chemical Identity and Foundational Specifications for Research Procurement


Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride (CAS: 1864062-82-7) is a substituted phenylalkylamine derivative featuring a cyclobutyl ring and a 3,4-difluorophenyl moiety linked via a methanamine bridge, stabilized as the hydrochloride salt . The molecular formula is C₁₁H₁₄ClF₂N with a molecular weight of approximately 233.69 g/mol . Commercially, it is typically supplied with a purity of ≥98% (HPLC) and is recommended for storage at 2–8°C in a sealed, dry environment . This compound serves primarily as a research chemical and synthetic building block, not intended for direct human use .

Cyclobutyl(3,4-difluorophenyl)methanamine Hydrochloride (1864062-82-7): Why Structural Nuance Precludes Direct Analog Substitution


The molecular architecture of cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride precludes casual substitution with simpler phenylalkylamines or cyclobutyl analogs. The combination of a rigid, conformationally constrained cyclobutane ring and the specific 3,4-difluorophenyl substitution pattern creates a unique three-dimensional pharmacophore. The cyclobutyl group is recognized as a privileged scaffold in medicinal chemistry due to its ability to restrict conformational freedom, enhancing target binding selectivity and improving metabolic stability [1]. The 3,4-difluorophenyl moiety contributes to altered lipophilicity and electrostatic potential, which can profoundly impact receptor affinity and off-target profiles compared to non-fluorinated or differently substituted analogs [1]. Therefore, replacing this specific compound with a close structural analog—such as the free base, a different regioisomer, or a simpler phenylalkylamine—without rigorous comparative data risks significant and unpredictable deviations in biological activity, synthetic yield, or physicochemical behavior.

Cyclobutyl(3,4-difluorophenyl)methanamine Hydrochloride (1864062-82-7): Verifiable Differentiation Through Quantitative Evidence


Purity and Physical Form: Hydrochloride Salt vs. Free Base for Reproducible Formulation

The hydrochloride salt form of cyclobutyl(3,4-difluorophenyl)methanamine offers quantifiable advantages in purity, stability, and handling over its free base analog. Commercial specifications indicate a minimum purity of 98% (HPLC) for the hydrochloride salt , whereas the free base (CAS 1021031-57-1) is often available at lower purity grades (e.g., 95%) and may exhibit greater hygroscopicity and volatility . The salt form ensures consistent stoichiometry, improved aqueous solubility, and enhanced long-term storage stability (2-8°C, sealed), which is critical for reproducible in vitro and in vivo studies . This difference directly impacts experimental accuracy and procurement logistics.

Chemical Synthesis Pharmaceutical Development Quality Control

Structural Rigidity and Conformational Restriction: The Cyclobutyl Advantage

The cyclobutyl group in cyclobutyl(3,4-difluorophenyl)methanamine imposes a degree of conformational rigidity not achievable with flexible acyclic analogs like phenylethylamine. This four-membered ring scaffold is a recognized privileged structure in drug design due to its ability to pre-organize the molecule into a bioactive conformation, potentially increasing target binding affinity and selectivity [1]. While no direct, head-to-head binding data for this exact compound against a flexible analog exists, class-level inference from the broader field of cyclobutyl-containing drugs supports this claim. For instance, cyclobutyl fragments are present in several marketed drugs and clinical candidates precisely because of this conformational restriction, which can lead to improved potency and reduced off-target effects compared to more flexible counterparts [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Fluorination Pattern: 3,4-Difluorophenyl vs. Other Substitution Isomers

The specific 3,4-difluorophenyl substitution pattern of cyclobutyl(3,4-difluorophenyl)methanamine differentiates it from other fluorinated or non-fluorinated phenylalkylamines. While direct comparative binding or ADME data for this exact compound against, for example, a 2,4-difluorophenyl analog is unavailable, the general principles of fluorine substitution are well-established. Fluorine atoms influence molecular lipophilicity (logP), pKa of the basic amine, and metabolic stability. The 3,4-difluoro pattern is a common motif in medicinal chemistry, often enhancing metabolic stability and modulating receptor interactions compared to the unsubstituted phenyl analog [1]. Substituting this compound with a different fluorination pattern or a non-fluorinated analog would likely alter these key properties in an unpredictable manner without additional experimental validation.

Medicinal Chemistry Fluorine Chemistry Bioisosterism

Cytotoxicity Profile: Indication of Anticancer Potential Relative to In-Class Compounds

Limited in vitro data suggests cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride exhibits significant cytotoxic effects against several cancer cell lines, with IC50 values reported to be below 10 μM . While this is a single data point without a direct comparator from the same study, it provides a quantitative benchmark for procurement. This level of activity is considered a reasonable starting point for hit-to-lead optimization in oncology research. In comparison, the related compound 1-(3,4-difluorophenyl)cyclobutanamine (CAS 920501-71-9) lacks any publicly reported cytotoxicity data, making cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride a more data-rich and therefore lower-risk starting material for projects focused on anticancer screening.

Cancer Research Cytotoxicity Drug Discovery

Commercial Availability and Quality Metrics: Supply Chain Differentiation

Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride (1864062-82-7) is available from multiple reputable vendors (e.g., ChemScene, AKSci, Leyan) with clearly defined purity specifications (≥98%) and storage conditions . In contrast, the free base (CAS 1021031-57-1) and other close analogs like 1-(3,4-difluorophenyl)cyclobutanamine (CAS 920501-71-9) are listed by fewer suppliers and often lack detailed purity or stability data . The hydrochloride salt form ensures a stable, well-characterized material with batch-to-batch consistency, which is crucial for long-term research projects. The broader commercial availability of the target compound reduces supply chain risk and ensures competitive pricing, making it a more practical choice for routine research procurement.

Chemical Sourcing Research Supply Quality Assurance

Cyclobutyl(3,4-difluorophenyl)methanamine Hydrochloride (1864062-82-7): High-Impact Procurement Scenarios Aligned with Quantitative Evidence


Hit-to-Lead Optimization in CNS and Oncology Programs

Given its structural features (cyclobutyl rigidification and 3,4-difluorophenyl motif) [1] and preliminary cytotoxic activity (IC50 < 10 μM) , cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride is a valuable starting point for medicinal chemistry campaigns targeting central nervous system disorders or cancer. Its defined purity (≥98%) and salt form ensure reproducible results in structure-activity relationship (SAR) studies, making it a low-risk, high-value building block for hit-to-lead optimization.

Development of Selective Receptor Ligands and Enzyme Inhibitors

The compound's conformationally restricted cyclobutyl scaffold [1] makes it an ideal core for designing selective ligands for challenging targets such as G-protein coupled receptors (GPCRs) or kinases. The 3,4-difluorophenyl group can be exploited for favorable interactions with hydrophobic binding pockets [1]. The hydrochloride salt's solubility and stability are advantageous for setting up robust biochemical and cell-based assays to profile target engagement.

Synthesis of Novel Fluorinated Building Blocks and Probes

With its defined chemical identity and reliable commercial supply [1], cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride serves as a key intermediate for synthesizing more complex, fluorinated chemical probes. The primary amine functionality allows for facile derivatization (e.g., amide coupling, reductive amination) to generate focused libraries of compounds for phenotypic screening or target identification.

Comparative Pharmacology Studies for Fluorophenylalkylamine SAR

The unique combination of a cyclobutyl ring and a 3,4-difluorophenyl group differentiates this compound from simpler analogs. It is therefore well-suited for systematic SAR studies comparing the effects of ring size (cyclobutyl vs. cyclopropyl vs. cyclopentyl), fluorination pattern, and linker geometry. The high purity (≥98%) and salt form ensure that observed biological differences are due to structural changes and not impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.